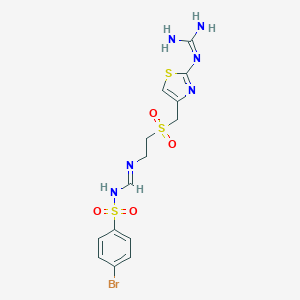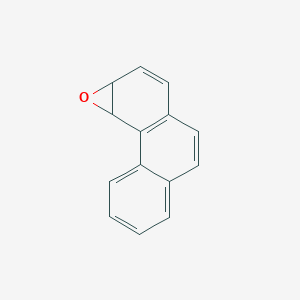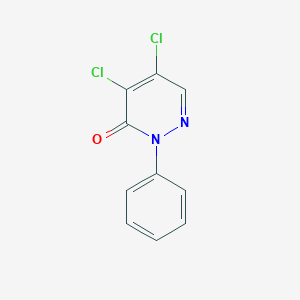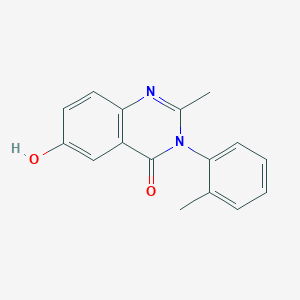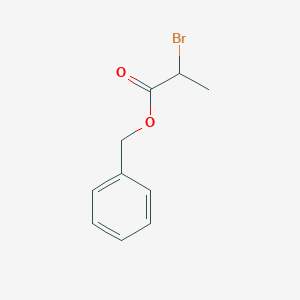
Benzyl 2-bromopropanoate
概要
説明
Benzyl 2-bromopropanoate is an organic compound with the molecular formula C10H11BrO2. It is a colorless to pale yellow oil that is sensitive to light. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Benzyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropionic acid with benzyl alcohol. The reaction typically involves refluxing the mixture in the presence of a catalyst such as p-toluenesulphonic acid monohydrate in cyclohexane using a Dean-Stark apparatus . Another method involves using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with benzoyl peroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common in industrial settings .
化学反応の分析
Types of Reactions
Benzyl 2-bromopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to yield 2-bromopropionic acid and benzyl alcohol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminium hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Products like benzyl azide or benzyl thiocyanate.
Reduction: Benzyl 2-hydroxypropanoate.
Hydrolysis: 2-bromopropionic acid and benzyl alcohol.
科学的研究の応用
Benzyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in polymer chemistry.
作用機序
The mechanism of action of benzyl 2-bromopropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
- Benzyl bromoacetate
- Methyl 2-bromopropanoate
- Ethyl 2-bromopropanoate
- Phenyl 2-bromobutanoate
Uniqueness
Benzyl 2-bromopropanoate is unique due to its specific reactivity profile, which combines the electrophilic nature of the bromine atom with the ester functionality. This dual reactivity makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
特性
IUPAC Name |
benzyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIPPQWYVRGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305598 | |
| Record name | benzyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-53-6 | |
| Record name | benzyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Benzyl 2-bromopropanoate in Atom Transfer Radical Polymerization (ATRP)?
A1: this compound functions as an initiator in ATRP [, ]. It plays a crucial role in initiating the polymerization process by participating in a redox reaction with a transition metal catalyst, typically copper(I) bromide (CuBr). This reaction generates a radical species from the this compound, which then initiates the polymerization of monomers like methyl methacrylate or styrene.
Q2: How does the structure of this compound, particularly the perfluorinated aromatic group, influence its function in ATRP?
A2: The study by [] specifically investigated the use of a modified this compound, 3,5-bis(perfluorobenzyloxy)this compound (FBr). The incorporation of the perfluorinated aromatic group was found to increase the hydrophobicity of the resulting polymers. This modification demonstrates how structural changes to the initiator can impact the properties of the synthesized polymers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
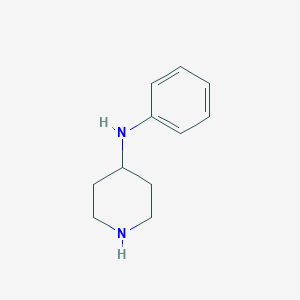
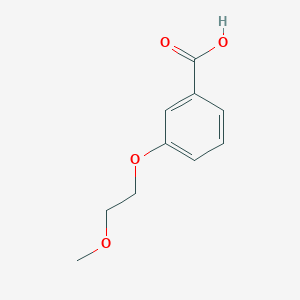
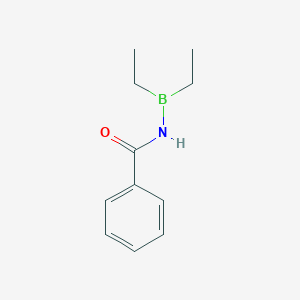
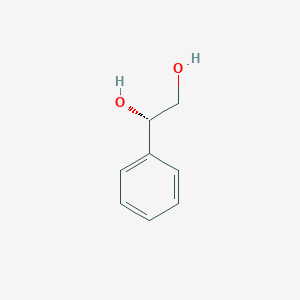
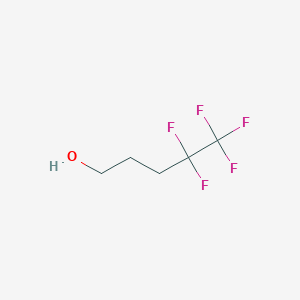
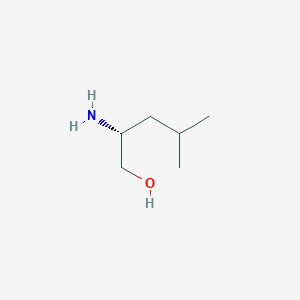
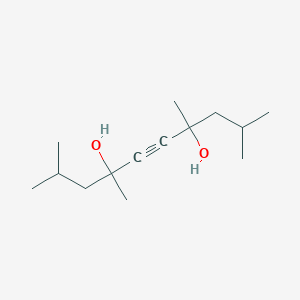
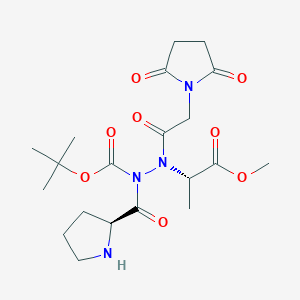
![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)
![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)
